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molecular formula C13H10N2 B181562 2-Phenylimidazo[1,2-a]pyridine CAS No. 4105-21-9

2-Phenylimidazo[1,2-a]pyridine

Cat. No. B181562
M. Wt: 194.23 g/mol
InChI Key: KDHWCFCNNGUJCP-UHFFFAOYSA-N
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Patent
US07320995B2

Procedure details

Treat a solution of 2-phenylimidazo[1,2-a]pyridine (50 mg, 0.257 mmol) in acetonitrile (1.25 mL) with N-iodosuccinimide (NIS) (69 mg, 0.309 mmol) at room temperature for 5 hours. Dilute the mixture with ether (10 mL), wash with a saturated aqueous solution of NaHCO3 (15 mL) and NaHSO3 (40%, 15 mL), dry (Na2SO4) and concentrate in vacuo. A yellow solid is obtained, 80 mg, 97% yield. MS(ES+): m/z=321.0 (M+H)+
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][N:10]3[CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:16]N1C(=O)CCC1=O>C(#N)C.CCOCC>[I:16][C:15]1[N:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]2=[N:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C2N(C=CC=C2)C1
Name
Quantity
69 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
1.25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with a saturated aqueous solution of NaHCO3 (15 mL) and NaHSO3 (40%, 15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
A yellow solid is obtained

Outcomes

Product
Name
Type
Smiles
IC1=C(N=C2N1C=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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